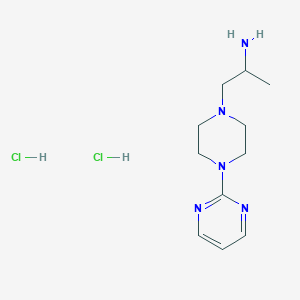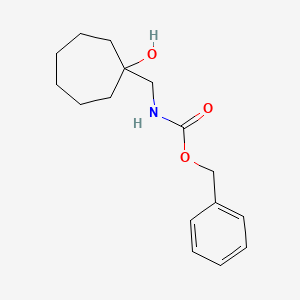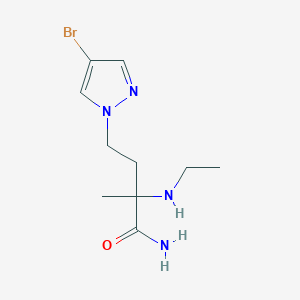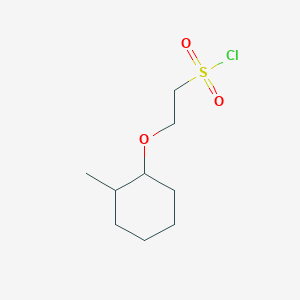
2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclohexanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed from these reactions are sulfonamide, sulfonate esters, sulfonyl hydride, and sulfonic acids .
Scientific Research Applications
2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonate groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which 2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonate ester or sulfonamide through nucleophilic substitution. The molecular targets include nucleophilic functional groups such as hydroxyl and amino groups. The pathways involved in these reactions typically follow a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
Comparison with Similar Compounds
2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure and different reactivity profile.
2-Methoxyethane-1-sulfonyl chloride: Similar in structure but with a methoxy group instead of a methylcyclohexyl group, leading to different chemical properties and applications.
Cyclohexanesulfonyl chloride: Similar in having a cyclohexyl group but lacks the ethane-1-oxy linkage, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of a sulfonyl chloride with the stability and steric effects of a methylcyclohexyl group, making it suitable for specialized applications in organic synthesis and material science .
Properties
Molecular Formula |
C9H17ClO3S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
2-(2-methylcyclohexyl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO3S/c1-8-4-2-3-5-9(8)13-6-7-14(10,11)12/h8-9H,2-7H2,1H3 |
InChI Key |
BBSAUENVZIJLSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15302890.png)
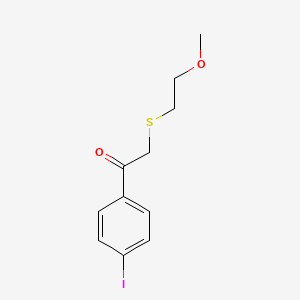
![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)
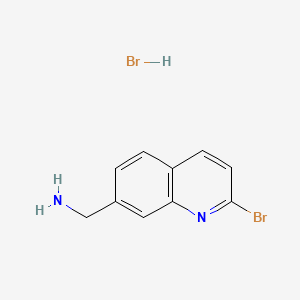
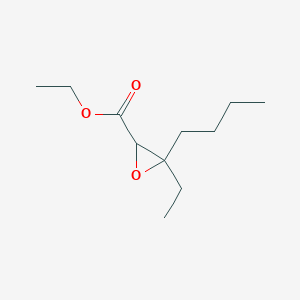
![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
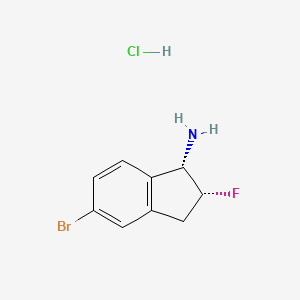
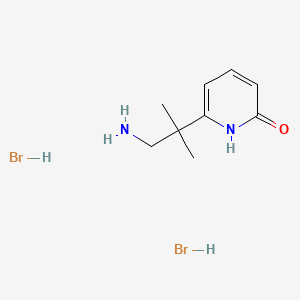
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
